Butanoic acid,2-aMino-4-oxo-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

天冬氨酸半醛是生物合成必需氨基酸(如赖氨酸、蛋氨酸、苏氨酸和异亮氨酸)的关键中间体。 这种化合物在原核生物、真菌和一些高等植物的代谢途径中起着至关重要的作用 。 它由天冬氨酸合成,是天冬氨酸途径的分支点,该途径对几种氨基酸和代谢物的产生至关重要 .

准备方法

合成路线和反应条件: 天冬氨酸半醛通过天冬氨酸磷酸酯的酶促还原合成。 天冬氨酸半醛脱氢酶催化此反应,使用NADPH作为辅因子 。 反应条件通常涉及在生理pH下缓冲溶液,并存在NADPH和酶。

工业生产方法: 天冬氨酸半醛的工业生产通常涉及使用基因工程微生物。 这些微生物被优化以过量产生天冬氨酸半醛脱氢酶,从而提高天冬氨酸半醛的产量 。 发酵过程通常被采用,其中微生物在生物反应器中在受控条件下培养以最大程度地提高产量。

化学反应分析

反应类型: 天冬氨酸半醛经历了几种类型的化学反应,包括:

氧化: 它可以被氧化形成天冬氨酸。

还原: 它可以被还原形成高丝氨酸。

取代: 它可以参与取代反应形成各种衍生物。

常见试剂和条件:

氧化: 通常涉及氧化剂,如NADP+

还原: 需要还原剂,如NADPH。

取代: 通常涉及促进取代反应的特异性酶。

主要生成产物:

天冬氨酸: 通过氧化形成。

高丝氨酸: 通过还原形成。

二氢二吡啶酸: 通过与丙酮酸的反应形成,由二氢二吡啶酸合酶催化.

科学研究应用

天冬氨酸半醛在科学研究中具有许多应用:

化学: 它被用作合成各种氨基酸和代谢物的先驱。

生物学: 它在微生物和植物的代谢途径中起着至关重要的作用。

作用机制

天冬氨酸半醛通过其在天冬氨酸途径中的作用发挥作用。 天冬氨酸半醛脱氢酶催化天冬氨酸磷酸酯的NADPH依赖性还原为天冬氨酸半醛 。 此反应对于赖氨酸、蛋氨酸、苏氨酸和异亮氨酸的生物合成至关重要。 酶活性位点的半胱氨酸硫醇进攻底物羰基,形成硫酯中间体,然后将氢负离子转移至NADP+形成NADPH .

相似化合物的比较

天冬氨酸半醛由于其在天冬氨酸途径中的分支点作用而独一无二。 类似的化合物包括:

天冬氨酸: 途径中的前体。

高丝氨酸: 由天冬氨酸半醛还原形成的产物。

二氢二吡啶酸: 由天冬氨酸半醛与丙酮酸反应形成.

这些化合物共享相似的途径,但在其特定作用和参与其合成的酶方面有所不同。

生物活性

Butanoic acid, 2-amino-4-oxo- (CAS No: 2338-03-6) is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential therapeutic properties and interactions with biomolecules. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

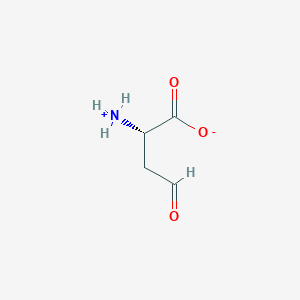

Chemical Structure and Properties

Butanoic acid, 2-amino-4-oxo- is characterized by the presence of an amino group and a keto group attached to a butanoic acid backbone. This structure allows for diverse chemical reactivity and interaction with biological targets.

The biological activity of butanoic acid, 2-amino-4-oxo- is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and other non-covalent interactions. The compound's amino and keto groups facilitate these interactions, influencing several biochemical pathways:

- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes involved in metabolic pathways.

- Protein Interactions : It can bind to proteins, altering their conformation and activity, which may lead to changes in cellular processes such as growth and differentiation.

Biological Activities

-

Anticancer Activity :

- Mechanism : Research indicates that butanoic acid derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

- Case Study : In prostate cancer LNCaP cells, treatment with related compounds showed significant induction of apoptosis associated with cytochrome C release and inhibition of androgen receptor expression .

- Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Some studies suggest that butanoic acid derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

Summary of Key Studies

| Study | Findings |

|---|---|

| Su et al. (2024) | Induced apoptosis in ovarian cancer cells through caspase activation; potential for chemotherapeutic use. |

| Hong et al. (2024) | Demonstrated significant anti-inflammatory activity by inhibiting NO production in RAW264.7 cells. |

| BenchChem Research (2024) | Investigated the compound's role in enzyme inhibition and protein interactions relevant to metabolic disorders. |

Therapeutic Applications

Butanoic acid, 2-amino-4-oxo- is being explored for several therapeutic applications:

- Cancer Therapy : Due to its apoptotic effects on various cancer cell lines, it is considered a candidate for developing anticancer drugs.

- Inflammatory Diseases : Its ability to modulate inflammatory responses positions it as a potential treatment for conditions like arthritis and dermatitis.

- Neurological Disorders : Ongoing research aims to elucidate its neuroprotective properties for applications in Alzheimer's disease and other neurodegenerative conditions.

属性

CAS 编号 |

15106-57-7 |

|---|---|

分子式 |

C4H7NO3 |

分子量 |

117.10 g/mol |

IUPAC 名称 |

2-amino-4-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8) |

InChI 键 |

HOSWPDPVFBCLSY-UHFFFAOYSA-N |

SMILES |

C(C=O)C(C(=O)[O-])[NH3+] |

手性 SMILES |

C(C=O)[C@@H](C(=O)[O-])[NH3+] |

规范 SMILES |

C(C=O)C(C(=O)O)N |

物理描述 |

Solid |

同义词 |

2-amino-4-oxobutyric acid 3-formyl-L-alanine aspartaldehyde aspartate semialdehyde aspartic acid beta-semialdehyde aspartic beta semialdehyde aspartic semialdehyde aspartic semialdehyde, (+-)-isomer aspartic semialdehyde, (R)-isomer aspartic semialdehyde, (S)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。